(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, a phenyl group, and a benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring is formed by the reaction of a thiourea derivative with a haloketone under basic conditions.
Introduction of the Benzylidene Moiety: The benzylidene group is introduced through a condensation reaction between the thiazolidine derivative and an aldehyde in the presence of a base.
Substitution Reactions: The final compound is obtained by reacting the intermediate with 4-chlorobenzyl chloride and 3-methoxybenzaldehyde under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Substituted thiazolidinedione derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.
Medicine
In the medical field, this compound is being investigated for its potential therapeutic applications. It has been explored as a candidate for the treatment of diabetes due to its structural similarity to other thiazolidinedione drugs.
Industry
Industrially, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In the context of its potential anti-diabetic effects, it is believed to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in the regulation of glucose and lipid metabolism. This activation leads to improved insulin sensitivity and glucose uptake in cells.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an anti-diabetic drug.
Pioglitazone: A thiazolidinedione drug with similar therapeutic applications.
Troglitazone: An older thiazolidinedione compound that was withdrawn from the market due to safety concerns.
Uniqueness
(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinedione derivatives
Properties
Molecular Formula |
C24H18ClNO4S |
---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
(5E)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H18ClNO4S/c1-29-21-13-17(9-12-20(21)30-15-16-7-10-18(25)11-8-16)14-22-23(27)26(24(28)31-22)19-5-3-2-4-6-19/h2-14H,15H2,1H3/b22-14+ |
InChI Key |
UDAUHUKTVPVCFW-HYARGMPZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)C3=CC=CC=C3)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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